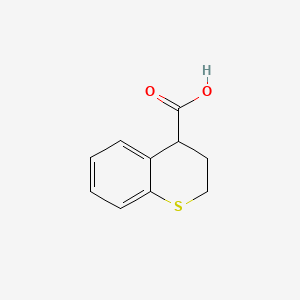![molecular formula C9H9ClO5S B6142777 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid CAS No. 23095-23-0](/img/structure/B6142777.png)
2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code or a similar identifier. For example, a related compound, “2-[4-(chlorosulfonyl)phenyl]acetic acid”, has the InChI code "1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)" . This code provides a textual representation of the compound’s molecular structure .Applications De Recherche Scientifique
Environmental Detection and Analysis
Coupling of Molecular Imprinted Polymers for Trace Determination : A study developed a molecular imprinted polymer (MIP) for the selective trace determination of 4-chloro-2-methylphenoxy acetic acid (MCPA) in biological and environmental samples. The MIP showed high selectivity and capacity for MCPA, demonstrating its utility for sensitive environmental monitoring (Omidi et al., 2014).
Phase Transfer Microextraction Technique : Research introduced a phase transfer microextraction method coupled with GC-MS for the determination of phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water samples. This method enhanced detection sensitivity and selectivity, providing a robust analytical technique for environmental monitoring (Nuhu et al., 2012).
Degradation and Adsorption
Adsorption and Degradation in Soils : A review focused on the adsorption and degradation rates of phenoxyalkanoic acid herbicides, including MCPA, in soils to assess their potential for groundwater contamination. The findings suggest that MCPA shows relatively low potential for leaching into groundwater, highlighting the importance of understanding these processes for environmental protection (Paszko et al., 2016).
Photocatalytic Oxidation for Herbicide Degradation : A study investigated the photocatalytic decomposition of MCPA in water using TiO2, revealing insights into the intermediates formed during the process. This research provides a foundation for developing effective methods for removing such contaminants from water sources (Topalov et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa)
Mode of Action
Based on its structural similarity to phenoxy herbicides, it might act by mimicking the auxin growth hormone, leading to rapid, uncontrolled growth . The chlorosulfonyl group might play a role in the electrophilic aromatic substitution reaction .
Biochemical Pathways
If it acts similarly to phenoxy herbicides, it might affect the auxin signaling pathway, leading to uncontrolled growth and eventual cell death .
Result of Action
If it acts similarly to phenoxy herbicides, it might cause rapid, uncontrolled growth in cells, leading to their eventual death .
Propriétés
IUPAC Name |
2-(4-chlorosulfonyl-2-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCINLXKBUPEILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
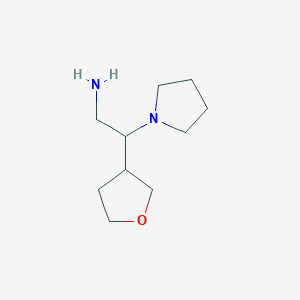
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
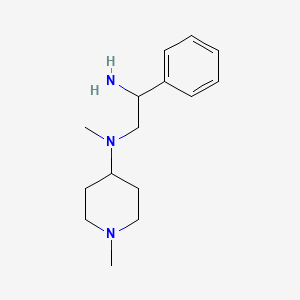

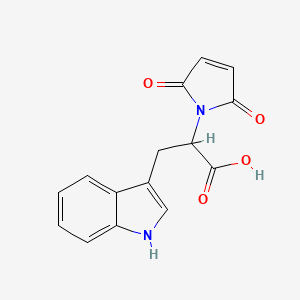
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)
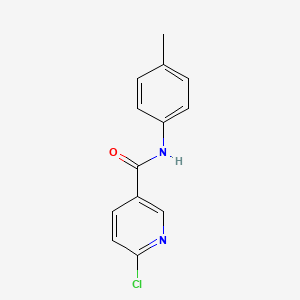
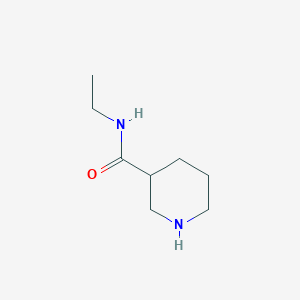


![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
